molecular formula C15H15ClN4O B2435835 4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one CAS No. 1023497-46-2

4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one

Cat. No. B2435835
CAS RN: 1023497-46-2
M. Wt: 302.76
InChI Key: XFHIYXNMOOYASQ-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one” is a pyrazoline derivative. Pyrazolines are a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrazoline ring substituted with a phenyl group, a methyl group, a chlorine atom, and a 2-methylimidazolylmethyl group . The exact three-dimensional structure and stereochemistry would require experimental determination through methods such as X-ray crystallography.


Chemical Reactions Analysis

Pyrazolines can undergo various chemical reactions, often involving the nitrogen atoms or any substituents on the ring . The reactivity of this specific compound would depend on factors like steric hindrance and electronic effects from its substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data for this compound, we can only predict that its properties would be influenced by factors like its molecular structure and the nature of its substituents .

Scientific Research Applications

Synthesis and Anticancer Activities

One significant application of derivatives of 4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one is in the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives containing pyrazole groups. These derivatives have shown promise in anticancer activities. For example, compounds synthesized from these derivatives exhibited significant anticancer activities against human prostate cancer PC-3 cells, with one compound demonstrating the strongest activities with an IC50 of 44.45 μM (Jin, 2015).

Ligating Properties with Metals

Another application is found in the field of inorganic chemistry, where derivatives of this compound have been studied for their ligating properties with metals like chromium(III). The synthesized chromium(III) chelates have been characterized by various methods, including elemental analysis, electronic and infrared spectra, and magnetic susceptibility measurements. These studies help in understanding the coordination chemistry of such compounds (Patel et al., 1986).

Antifungal and Antibacterial Properties

Derivatives of 4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one have also been explored for their antifungal and antibacterial properties. For instance, certain synthesized compounds demonstrated excellent biocidal properties in antifungal and antibacterial studies, highlighting their potential in medicinal chemistry (Youssef & Omar, 2007).

Antioxidant Activity

In addition to the above applications, these compounds have been utilized as cores for the synthesis of various derivatives with potential antioxidant activities. Such studies are crucial in the search for new antioxidant agents, which are important in combating oxidative stress-related diseases (Gaffer et al., 2017).

DNA Binding Studies

The derivatives of this compound have been used in DNA binding studies. For example, Schiff base ligands synthesized from these derivatives were employed to study their interaction with DNA. Such studies are significant in understanding the binding behavior of potential drug molecules with DNA, which is crucial in drug design and discovery (Jadeja et al., 2012).

Future Directions

The future directions for research on this compound could include studying its synthesis, properties, and potential applications. Given the known activities of other pyrazoline derivatives, it could be of interest for pharmacological research .

properties

IUPAC Name

4-chloro-1-methyl-5-[(2-methylimidazol-1-yl)methyl]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c1-11-17-8-9-19(11)10-13-14(16)15(21)20(18(13)2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHIYXNMOOYASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=C(C(=O)N(N2C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one

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